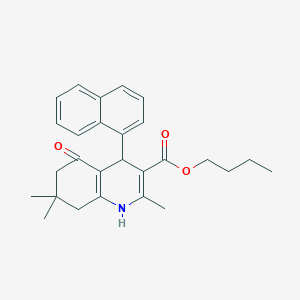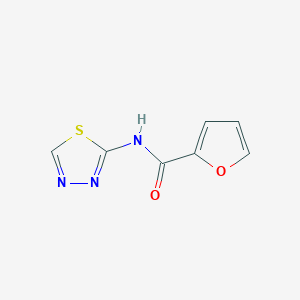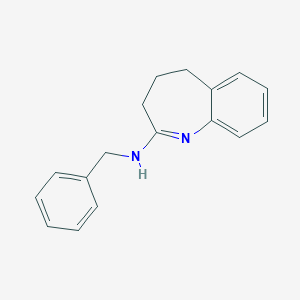![molecular formula C18H12BrN3OS2 B494494 3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494494.png)
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a unique structure combining a thieno[2,3-b]pyridine core with thiophene and bromophenyl substituents
Vorbereitungsmethoden
The synthesis of 3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through cyclization reactions involving thiophene derivatives and pyridine precursors.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents such as bromine or N-bromosuccinimide.
Amination and carboxamide formation: The final steps involve introducing the amino group and forming the carboxamide functionality through reactions with appropriate amines and carboxylic acid derivatives.
Analyse Chemischer Reaktionen
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells.
Medicinal Chemistry: Due to its potential biological activity, the compound is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s ability to form stable, conjugated systems makes it useful in the development of advanced materials for various applications.
Wirkmechanismus
The mechanism of action of 3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide can be compared with similar compounds such as:
Thieno[3,2-b]thiophene derivatives: These compounds share a similar core structure and are used in organic electronics and materials science.
Pyrazolyl-thiophene derivatives: These compounds have similar biological activities and are investigated for their anticancer and antimicrobial properties.
BODIPY derivatives: These compounds are known for their photophysical properties and are used in imaging and photodynamic therapy.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Eigenschaften
Molekularformel |
C18H12BrN3OS2 |
|---|---|
Molekulargewicht |
430.3g/mol |
IUPAC-Name |
3-amino-N-(2-bromophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H12BrN3OS2/c19-11-4-1-2-5-12(11)21-17(23)16-15(20)10-7-8-13(22-18(10)25-16)14-6-3-9-24-14/h1-9H,20H2,(H,21,23) |
InChI-Schlüssel |
GQMNJPMWZOOXCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494411.png)

![5,6-Bis({2-nitro-4-methylphenyl}amino)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B494417.png)
![5-[(3-chloro-4-methoxyanilino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B494418.png)
![4-Amino-2-[[4-[(5-amino-2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid](/img/structure/B494422.png)
![14-Oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3,5,7,10,12,15-heptaene](/img/structure/B494423.png)

![N'-{[5-methyl-2-(methylsulfanyl)-3-thienyl]methylene}isonicotinohydrazide](/img/structure/B494426.png)

![ethyl 4-acetyl-6-bromo-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B494429.png)
![ethyl 6-chloro-4-(N,N-diethylglycyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B494431.png)

![5-{(1,3-dimethyl-4,6-dioxo-2-thioxohexahydro-5-pyrimidinyl)[3-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B494435.png)
![5-[(4-bromothien-2-yl)methylene]-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B494436.png)
